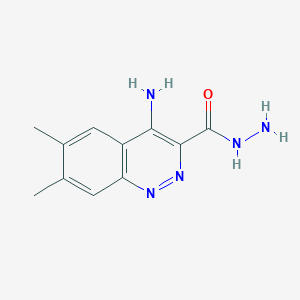
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cinnoline ring system substituted with amino, methyl, and hydrazide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cinnoline derivatives.
Applications De Recherche Scientifique
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-cinnolinecarboxylic acid derivatives: These compounds share a similar cinnoline ring system but differ in the nature and position of substituents.
Pyrimido[5,4-c]cinnolines: These compounds have a fused pyrimidine ring, offering different chemical and biological properties.
Triazepino[7,6-c]cinnoline: These compounds contain an additional triazepine ring, leading to unique reactivity and applications.
Uniqueness
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
612511-93-0 |
|---|---|
Formule moléculaire |
C11H13N5O |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-amino-6,7-dimethylcinnoline-3-carbohydrazide |
InChI |
InChI=1S/C11H13N5O/c1-5-3-7-8(4-6(5)2)15-16-10(9(7)12)11(17)14-13/h3-4H,13H2,1-2H3,(H2,12,15)(H,14,17) |
Clé InChI |
QZVVPAJJZKPDOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


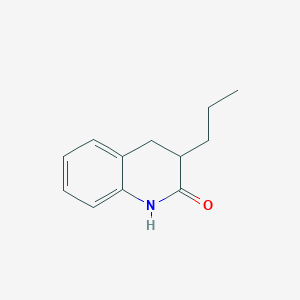
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
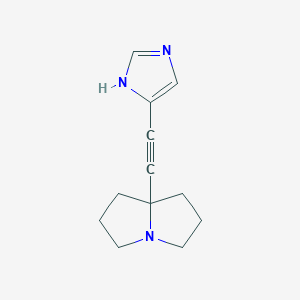


![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
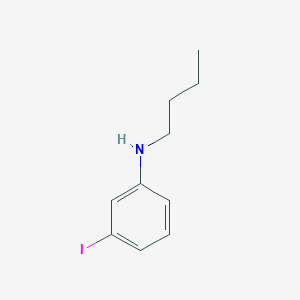
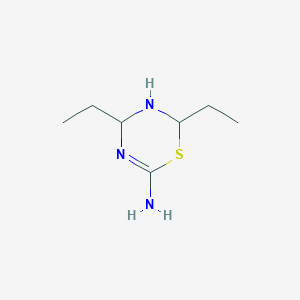
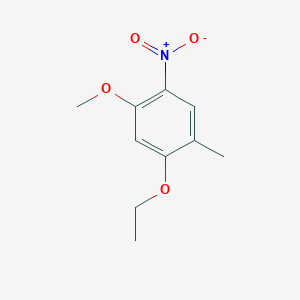
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
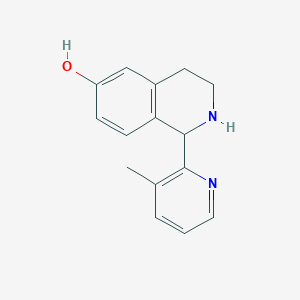
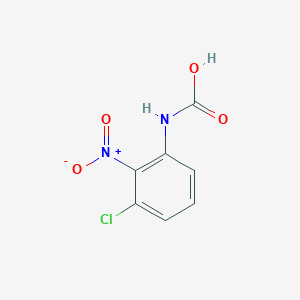

![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
